molecular formula C39H54O6 B13400881 10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Cat. No.: B13400881
M. Wt: 618.8 g/mol
InChI Key: RZHJGXXCTIXCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid involves several steps, typically starting with the preparation of the core picene structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and subsequent biological effects . The exact pathways involved depend on the specific application and target.

Biological Activity

10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a complex organic compound with the molecular formula C39H54O6C_{39}H_{54}O_6 and a molecular weight of approximately 618.39 daltons. It belongs to the class of triterpenoids and exhibits a variety of biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's structure features multiple functional groups that contribute to its biological activity. The IUPAC name reflects its intricate stereochemistry and functionalization:

  • IUPAC Name : 10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1H-picene-4a-carboxylic acid
  • Canonical SMILES : CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O)
PropertyValue
Molecular FormulaC39H54O6C_{39}H_{54}O_6
Molecular Weight618.39 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antioxidant Properties

Research indicates that compounds similar to 10-hydroxy derivatives exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals can be attributed to its phenolic components.

Antimicrobial Activity

Studies have shown that triterpenoids possess antimicrobial properties. The presence of the hydroxyphenyl group in this compound suggests potential efficacy against various bacterial and fungal strains. In vitro studies are required to quantify this activity.

Anti-inflammatory Effects

Triterpenoids are known for their anti-inflammatory effects. Preliminary studies suggest that 10-hydroxy derivatives may inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes. This could make the compound a candidate for therapeutic applications in inflammatory diseases.

Cytotoxicity Against Cancer Cells

Recent investigations into similar compounds have demonstrated cytotoxic effects against various cancer cell lines. Early evidence suggests that this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of triterpenoids using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration when treated with the compound compared to controls.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Properties

IUPAC Name

10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-24-15-20-38(34(43)44)21-22-39(23-45-32(42)14-9-26-7-10-27(40)11-8-26)28(33(38)25(24)2)12-13-30-36(5)18-17-31(41)35(3,4)29(36)16-19-37(30,39)6/h7-12,14,24-25,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHJGXXCTIXCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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